3-(3-Chloropropyl)imidazolidine-2,4-dione
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Overview
Description
3-(3-Chloropropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₆H₉ClN₂O₂ and a molecular weight of 176.6 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by its solid physical state, a predicted melting point of 154.38°C, and a boiling point of 386.24°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)imidazolidine-2,4-dione typically involves the reaction of imidazolidine-2,4-dione with 3-chloropropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity of the product. The reaction parameters are closely monitored and controlled to maintain the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloropropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the compound .
Scientific Research Applications
3-(3-Chloropropyl)imidazolidine-2,4-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Chloropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction is mediated by the chemical structure of the compound, which allows it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropyl)imidazolidine-2,4-dione
- 3-(3-Iodopropyl)imidazolidine-2,4-dione
- 3-(3-Fluoropropyl)imidazolidine-2,4-dione
Uniqueness
3-(3-Chloropropyl)imidazolidine-2,4-dione is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to its analogs. The presence of the chlorine atom influences its reactivity in substitution reactions and its binding affinity to molecular targets .
Properties
IUPAC Name |
3-(3-chloropropyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUOJUFJNQGWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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